1-[2-(3-Chlorophenoxy)ethoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Chlorophenoxy)ethoxy]naphthalene is an organic compound with the molecular formula C18H15ClO2. It is known for its unique structure, which combines a naphthalene ring with a chlorophenoxyethoxy group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene typically involves the reaction of 3-chlorophenol with 2-bromoethanol to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with naphthalene-1-ol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenoxy)ethoxy]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
1-[2-(3-Chlorophenoxy)ethoxy]naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Chlorophenoxy)ethoxy]naphthalene: Similar structure but with a different position of the chlorine atom.
1-[2-(3-Bromophenoxy)ethoxy]naphthalene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(3-Methylphenoxy)ethoxy]naphthalene: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-[2-(3-Chlorophenoxy)ethoxy]naphthalene is unique due to its specific combination of a naphthalene ring and a chlorophenoxyethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15ClO2 |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C18H15ClO2/c19-15-7-4-8-16(13-15)20-11-12-21-18-10-3-6-14-5-1-2-9-17(14)18/h1-10,13H,11-12H2 |
InChI Key |
UTOQYHQHSBAIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCOC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.